molecular formula C16H19NO4 B2468927 2-Ethoxy-N-[3-(furan-2-YL)-3-hydroxypropyl]benzamide CAS No. 1421453-55-5

2-Ethoxy-N-[3-(furan-2-YL)-3-hydroxypropyl]benzamide

Cat. No.: B2468927
CAS No.: 1421453-55-5
M. Wt: 289.331
InChI Key: NKCASIRCEOPBBY-UHFFFAOYSA-N
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Description

2-Ethoxy-N-[3-(furan-2-YL)-3-hydroxypropyl]benzamide is an organic compound that belongs to the class of benzamides It features a benzamide core substituted with an ethoxy group and a furan ring attached to a hydroxypropyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-N-[3-(furan-2-YL)-3-hydroxypropyl]benzamide typically involves the following steps:

    Formation of the Hydroxypropyl Intermediate: The hydroxypropyl chain can be synthesized by reacting furan-2-carbaldehyde with a suitable Grignard reagent, followed by hydrolysis.

    Formation of the Benzamide Core: The benzamide core is synthesized by reacting 2-ethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with the hydroxypropyl intermediate to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-N-[3-(furan-2-YL)-3-hydroxypropyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbonyl group in the benzamide can be reduced to form the corresponding amine.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2-Ethoxy-N-[3-(furan-2-YL)-3-hydroxypropyl]benzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a drug candidate due to its structural similarity to other bioactive benzamides.

    Industry: Used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Ethoxy-N-[3-(furan-2-YL)-3-hydroxypropyl]benzamide involves its interaction with specific molecular targets. The benzamide core can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The furan ring and hydroxypropyl chain may enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Ethoxy-N-[3-(furan-2-YL)-3-hydroxypropyl]benzamide: Unique due to the presence of both the furan ring and hydroxypropyl chain.

    N-(3-(furan-2-YL)-3-hydroxypropyl)benzamide: Lacks the ethoxy group, which may affect its chemical properties and biological activity.

    2-Ethoxy-N-(3-hydroxypropyl)benzamide: Lacks the furan ring, which may reduce its potential biological activities.

Uniqueness

This compound is unique due to the combination of the ethoxy group, furan ring, and hydroxypropyl chain. This combination enhances its chemical reactivity and potential biological activities, making it a valuable compound for research and development.

Properties

IUPAC Name

2-ethoxy-N-[3-(furan-2-yl)-3-hydroxypropyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO4/c1-2-20-14-7-4-3-6-12(14)16(19)17-10-9-13(18)15-8-5-11-21-15/h3-8,11,13,18H,2,9-10H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKCASIRCEOPBBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NCCC(C2=CC=CO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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